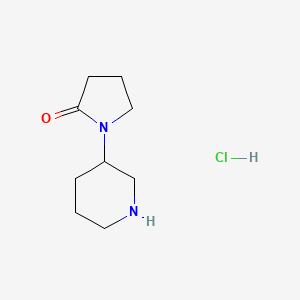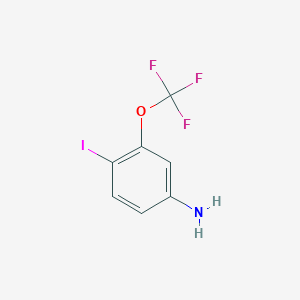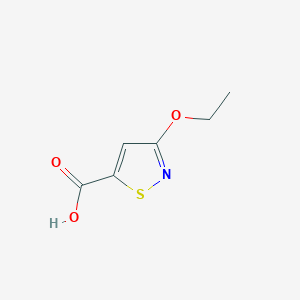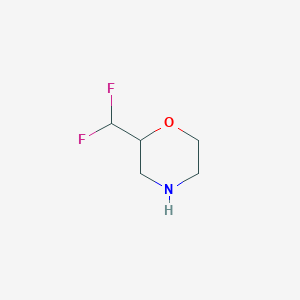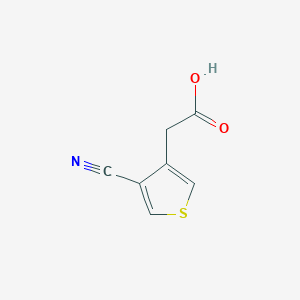
2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline (CTA) is an organic compound belonging to the class of aromatic compounds known as anilines. It is formed by the reaction of aniline with chlorine and a 1H-1,2,3,4-tetrazol-5-yl group. CTA is a colorless, crystalline solid with a melting point of 119-121°C. It is soluble in organic solvents such as ethanol, chloroform, and ether, and insoluble in water.
Wirkmechanismus
2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is believed to act primarily as an inhibitor of enzymes. It binds to the active site of enzymes, preventing them from catalyzing reactions. This inhibition can be used to study the structure and function of enzymes, as well as to study the effects of enzyme inhibitors on the activity of enzymes.
Biochemical and Physiological Effects
2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), cyclooxygenase-1 (COX-1), and fatty acid amide hydrolase (FAAH). In vivo studies have shown that 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline can reduce inflammation, reduce pain, and inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is a useful compound for laboratory experiments due to its relatively low cost and its ability to inhibit enzymes. However, it is important to note that 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is highly toxic and should be handled with caution. Additionally, 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline can be difficult to synthesize, and the reaction conditions must be carefully controlled in order to ensure the desired product is obtained.
Zukünftige Richtungen
There are several potential future directions for research involving 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline. These include the development of new and improved synthesis methods, the exploration of new enzyme inhibitors, and the study of 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline’s effects on other biochemical and physiological processes. Additionally, 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline could be used to study the structure and function of proteins, as well as to study the effects of enzyme inhibitors on the activity of enzymes. Finally, further research into the toxicology of 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline could be beneficial, as it is currently classified as a hazardous substance.
Synthesemethoden
2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline can be synthesized by the reaction of aniline with chlorine and a 1H-1,2,3,4-tetrazol-5-yl group. The reaction is typically carried out in an organic solvent such as ethanol, chloroform, or ether, at a temperature of between 80-120°C. The reaction is typically complete within one hour.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline has been used extensively in scientific research for a variety of applications. It has been used in the synthesis of various organic compounds, such as azo dyes, heterocyclic compounds, and polymers. It has also been used in the synthesis of pharmaceuticals and other biologically active compounds. 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline has been used in the study of enzyme kinetics, as well as in the study of the structure and function of proteins.
Eigenschaften
IUPAC Name |
2-chloro-5-(2H-tetrazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5/c8-5-2-1-4(3-6(5)9)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNASRAFQFFILA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNN=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[4-(1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B6616582.png)
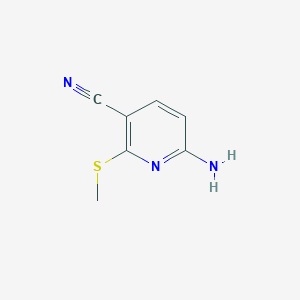
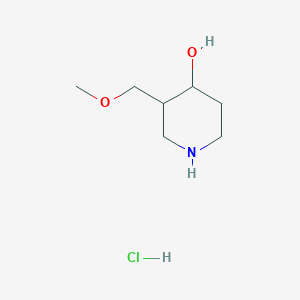

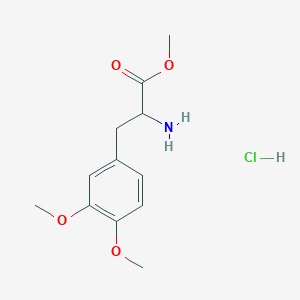

![ethyl 2-bromo-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B6616634.png)
